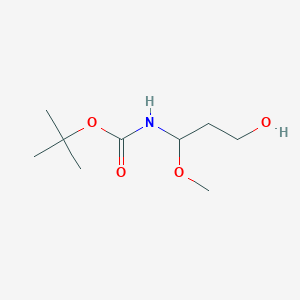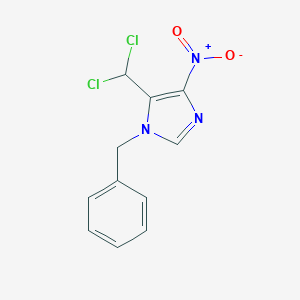
3-溴-2-噻吩基溴化镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-thienylmagnesium bromide: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. The compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further bonded to a magnesium bromide group. This unique structure makes it a valuable reagent in various chemical reactions.
科学研究应用
Chemistry: 3-Bromo-2-thienylmagnesium bromide is widely used in organic synthesis to form complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural products.
Biology: In biological research, it is used to modify biomolecules and study their interactions. Its ability to form carbon-carbon bonds makes it useful in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, 3-Bromo-2-thienylmagnesium bromide is used in the production of polymers, agrochemicals, and electronic materials. Its reactivity and versatility make it a valuable tool in various manufacturing processes.
作用机制
Target of Action
3-Bromo-2-thienylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formations . They are known to react with a variety of electrophilic compounds, including carbonyl compounds, epoxides, and alkyl halides .
Mode of Action
The mode of action of 3-Bromo-2-thienylmagnesium bromide, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to an electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromo-2-thienylmagnesium bromide would depend on the specific electrophilic target it reacts with. For example, if the target is a carbonyl compound, the reaction would result in the formation of a secondary or tertiary alcohol .
Result of Action
The result of the action of 3-Bromo-2-thienylmagnesium bromide is the formation of a new carbon-carbon bond in the target molecule . This can lead to the synthesis of a wide range of organic compounds, depending on the specific electrophilic target .
Action Environment
The action of 3-Bromo-2-thienylmagnesium bromide is highly dependent on the reaction conditions. Grignard reagents are known to be sensitive to moisture and air, and therefore, reactions involving these reagents are typically carried out under anhydrous conditions and under an inert atmosphere . The temperature and solvent can also significantly influence the reaction rate and product yield .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2-thienylmagnesium bromide is typically synthesized through the reaction of 3-bromo-2-thiophene with magnesium in the presence of an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3-Bromo-2-thiophene+Mg→3-Bromo-2-thienylmagnesium bromide
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2-thienylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
化学反应分析
Types of Reactions: 3-Bromo-2-thienylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: It can replace halogens in organic molecules to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.
Palladium Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.
Anhydrous Conditions: Essential to prevent the decomposition of the Grignard reagent.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Biaryl Compounds: Resulting from coupling reactions.
Substituted Thiophenes: Formed through substitution reactions.
相似化合物的比较
2-Thienylmagnesium bromide: Similar in structure but lacks the bromine atom on the thiophene ring.
Phenylmagnesium bromide: Contains a phenyl group instead of a thiophene ring.
Vinylmagnesium bromide: Contains a vinyl group instead of a thiophene ring.
Uniqueness: 3-Bromo-2-thienylmagnesium bromide is unique due to the presence of both a bromine atom and a thiophene ring. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of reactions, including nucleophilic addition, coupling, and substitution, sets it apart from other Grignard reagents.
属性
IUPAC Name |
magnesium;3-bromo-2H-thiophen-2-ide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.BrH.Mg/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNIVBOGAQIDY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS[C-]=C1Br.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2MgS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
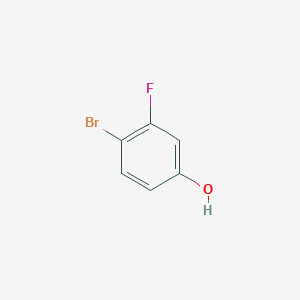
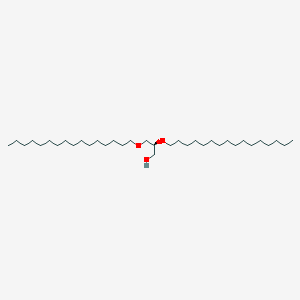
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)
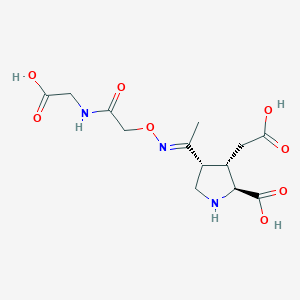
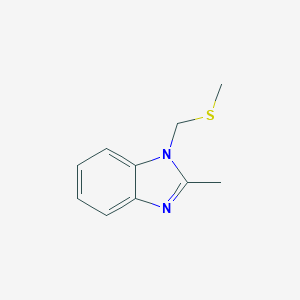
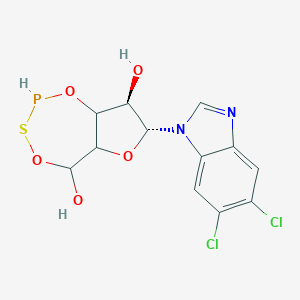
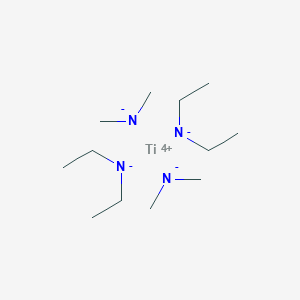
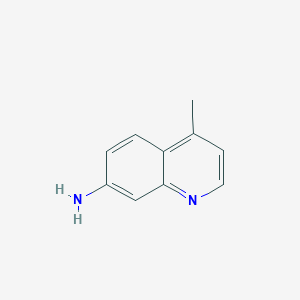
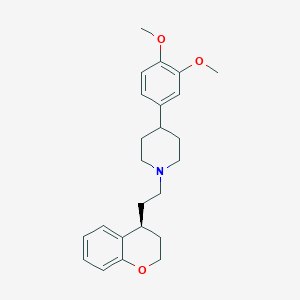
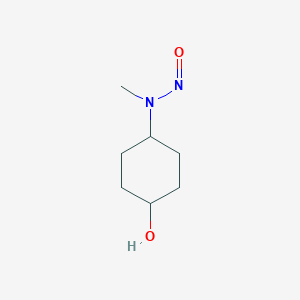

![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)
